molecular formula C6H5N3 B015780 5H-pyrrolo[2,3-d]pyrimidine CAS No. 18549-65-0

5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B015780
CAS RN: 18549-65-0
M. Wt: 119.12 g/mol
InChI Key: NUTIPMCDNFPBQT-UHFFFAOYSA-N
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Description

5H-pyrrolo[2,3-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 5H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

5H-Pyrrolo[2,3-d]pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 5H-Pyrrolo[2,3-d]pyrimidine is C6H5N3 .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of various compounds. For instance, palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[2,3-d]pyrimidine system .


Physical And Chemical Properties Analysis

The average mass of 5H-Pyrrolo[2,3-d]pyrimidine is 119.124 Da, and its monoisotopic mass is 119.048347 Da .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

5H-pyrrolo[2,3-d]pyrimidine derivatives have been found to be potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds have shown promising cytotoxic effects against different cancer cell lines. For instance, compound 5k emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Anticancer Agents

7-Deazapurine incorporating isatin hybrid compounds have been synthesized and demonstrated potent cytotoxic effects compared to reference anticancer drugs against four cancer cell lines . These compounds have shown the capability to arrest cell cycle progression and induce programmed cell death .

STING Receptor Agonists

Novel 7-Deazapurine cyclic dinucleotide analogues have been synthesized and evaluated as STING receptor agonists . The cGAS-STING pathway plays a promising role in cancer immunotherapy .

FAK Inhibitors

Pyrrolo[2,3-d]pyrimidine has been identified as an excellent FAK inhibitor . It can decrease migration and invasion of PA-1 cells and reduce the expression of MMP-2 and MMP-9 .

Antiviral Agents

In a study, three kinds of quinazoline derivatives and five kinds of pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized targeting TLR7 . Four kinds of these compounds showed exceptional antiviral activity .

Probing DNA/Protein Interaction

7-Deazapurine nucleotides have been used to probe DNA/protein interaction . The incorporation of 7-deazapurine nucleotides represents a modification of the major groove of DNA .

Synthesis of New Anticancer Compounds

A series of new pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 have been synthesized . These compounds have shown promising cytotoxic effects against various human cancer cell lines .

Enzyme Inhibitors

7-Deazapurine incorporating isatin hybrid compounds have been designed and synthesized as protein kinase inhibitors . These compounds have shown the capability to inhibit the activity of four protein kinase enzymes in nanomolar ranges .

Mechanism of Action

Target of Action

5H-Pyrrolo[2,3-d]pyrimidine, also known as 7-Deazapurine, primarily targets various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to significant changes in the cell, such as the induction of cell cycle arrest and apoptosis . The compound also increases the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .

Biochemical Pathways

The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form from pre-existing ones . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing .

Result of Action

The result of 5H-Pyrrolo[2,3-d]pyrimidine’s action is the induction of apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of proapoptotic proteins and the downregulation of anti-apoptotic proteins . Additionally, the compound can cause cell cycle arrest, preventing the cells from dividing and proliferating .

Action Environment

The action of 5H-Pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .

Safety and Hazards

5H-pyrrolo[2,3-d]pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTIPMCDNFPBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400013
Record name 5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[2,3-d]pyrimidine

CAS RN

18549-65-0
Record name 5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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